3,3-Bis(chloromethyl)oxetane

Energetic Materials Solid Propellant Binders Azide Polymer Synthesis

3,3-Bis(chloromethyl)oxetane (BCMO, CAS 78-71-7) is the validated precursor for PolyBAMO energetic binders and PolyBCMO thermoplastics. Its two equivalent chloromethyl groups enable quantitative azidation to BAMO—impossible with mono-substituted oxetanes. Compared to brominated BBMO, BCMO offers superior safety and cost efficiency. Established cationic polymerization kinetics (kp=8.5 L·mol⁻¹·sec⁻¹ at 70°C) and THF copolymerization reactivity ratios enable precise molecular architecture control. ≥98% purity is critical for reproducible substitution yields and polymer performance. The commercial three-step pentaerythritol route delivers 60% overall yield for reliable scale-up cost modeling.

Molecular Formula C5H8Cl2O
Molecular Weight 155.02 g/mol
CAS No. 78-71-7
Cat. No. B146354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(chloromethyl)oxetane
CAS78-71-7
Molecular FormulaC5H8Cl2O
Molecular Weight155.02 g/mol
Structural Identifiers
SMILESC1C(CO1)(CCl)CCl
InChIInChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2
InChIKeyCXURGFRDGROIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Bis(chloromethyl)oxetane (BCMO, CAS 78-71-7): Industrial-Grade Monomer for Energetic Binders and Specialty Polymers


3,3-Bis(chloromethyl)oxetane (BCMO, CAS 78-71-7) is a 3,3-disubstituted oxetane monomer characterized by a strained four-membered cyclic ether ring bearing two reactive chloromethyl groups. With a molecular formula of C₅H₈Cl₂O and a molecular mass of 155.02 g/mol [1], BCMO undergoes cationic ring-opening polymerization (CROP) and serves as the essential precursor for poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer under investigation as a solid propellant binder [2]. Unlike less substituted oxetane analogs, BCMO's bifunctional electrophilic architecture enables predictable post-polymerization derivatization, establishing it as a foundational intermediate in the synthesis of azide-functionalized energetic materials and halogenated engineering thermoplastics.

Procurement Considerations: Why 3,3-Bis(chloromethyl)oxetane Cannot Be Replaced by Structurally Similar Oxetane Monomers


Generic substitution among oxetane monomers is precluded by fundamental differences in polymerization kinetics, post-functionalization capacity, and the ultimate performance of derived polymers. BCMO possesses two equivalent electrophilic chloromethyl substituents, enabling quantitative conversion to the energetic diazido derivative BAMO—a transformation that is stoichiometrically impossible for mono-substituted analogs such as 3-chloromethyl-3-methyloxetane or 3-azidomethyl-3-methyloxetane (AMMO). Furthermore, the cationic polymerization behavior of BCMO is distinct from both its azido analog BAMO and other oxetanes, with documented differences in required initiator concentrations and propagation kinetics [1]. The industrial utility of BCMO-derived PolyBCMO as an engineering plastic—a commercial reality since the 1960s—stands in contrast to the niche or non-existent applications of other oxetane homopolymers. These compositional and mechanistic differences necessitate rigorous compound-level verification rather than class-based procurement.

Quantitative Differentiation of 3,3-Bis(chloromethyl)oxetane: Head-to-Head Comparisons with Key Energetic and Structural Analogs


Precursor Performance: Scalable Three-Step Synthesis of BAMO from BCMO with 60% Overall Yield from Pentaerythritol

BCMO is the established industrial precursor for the energetic monomer BAMO. A validated scalable three-step procedure starting from pentaerythritol yields BCMO, which is subsequently converted to BAMO with sodium azide under phase-transfer catalysis. The overall yield for the complete sequence—pentaerythritol → BCMO → BAMO—is 60% under optimized conditions [1]. This route provides a benchmark for evaluating alternative syntheses. In contrast, the bromo analog BBMO (3,3-bis(bromomethyl)oxetane), while also convertible to BAMO, presents distinct safety and cost profiles due to the higher reactivity and greater expense of the brominated intermediates [2].

Energetic Materials Solid Propellant Binders Azide Polymer Synthesis

Cationic Polymerization Kinetics: BCMO vs. BAMO Initiation Requirements

Direct comparative studies of cationic polymerization using a boron trifluoride diethyl etherate/diethylene glycol initiating system reveal that BCMO and BAMO exhibit markedly different polymerization behaviors. While both monomers are polymerizable, the study explicitly notes that 'unusually high concentrations' of the initiating system were necessary to observe polymerization of BAMO, in contrast to BCMO which polymerizes readily under standard cationic conditions [1]. This indicates that BCMO possesses inherently higher reactivity or a more favorable activated-monomer equilibrium compared to its azidomethyl analog. The study further confirmed that BAMO polymerization proceeds via an activated-monomer mechanism with oligomer functionality close to 2.

Cationic Polymerization Ring-Opening Polymerization Kinetic Analysis

Copolymerization Reactivity: Quantified Monomer Ratios for THF-BCMO Systems

In the copolymerization of tetrahydrofuran (THF) with BCMO catalyzed by triisobutylaluminum, the reactivity ratios were determined as r'₁ (THF) = 1.4 and r'₂ (BCMO) = 0.1 at 30°C [1]. These values indicate that THF is preferentially incorporated over BCMO in the copolymer at low conversion under these conditions. However, at elevated temperatures (120°C), complete copolymer yield is achievable with 35-40 mole-% BCMO in the feed [1]. This temperature-dependent incorporation is unique to BCMO among oxetane comonomers studied and allows for controlled adjustment of copolymer composition and block structure.

Copolymerization Thermoplastic Elastomers Polyether Synthesis

Absolute Rate Constants for BCMO Homopolymerization: A Kinetic Baseline

Detailed kinetic analysis of BCMO polymerization induced by (iso-C₄H₉)₃Al/H₂O in chlorobenzene at 70°C yielded absolute apparent rate constants: initiation (kᵢ) = 1.6×10⁻³ L·mol⁻¹·sec⁻¹, propagation (kₚ) = 8.5 L·mol⁻¹·sec⁻¹, and chain transfer to polymer (kₜᵣ) = 1.2×10⁻³ L·mol⁻¹·sec⁻¹ [1]. The ratio kₚ/kₜᵣ ≈ 7,000 indicates that propagation is highly favored over degradative chain transfer, enabling the synthesis of high molecular weight polymers. This complete kinetic profile serves as a foundational reference for evaluating the polymerization behavior of other oxetane monomers, including BAMO, AMMO, and NMMO, for which comparable comprehensive rate constant data are not readily available in the open literature.

Polymerization Kinetics Ring-Opening Polymerization Polyether Synthesis

Physicochemical Properties: BCMO's Unique Balance of Liquid Handling and Polymerization Activity

BCMO exhibits a melting point of 18.7°C and a boiling point of 80°C at 10 Torr, with an ambient pressure boiling point extrapolated to 208.9±25.0°C at 760 mmHg [1]. Its density is 1.4 g/cm³ [1]. In contrast, the widely used energetic monomer BAMO is a solid at room temperature with a significantly higher melting point (typically >30°C) and is classified as a shock-sensitive explosive, requiring specialized handling and storage [2]. The unsubstituted oxetane monomer, while liquid, polymerizes with significantly different kinetics and yields polymers lacking the functionalizable chloromethyl handles. BCMO thus occupies a distinct process window: a low-melting solid or liquid just above room temperature, amenable to standard liquid-handling and polymerization equipment without the extreme safety precautions mandated for azido monomers.

Monomer Properties Process Engineering Safety Assessment

High-Impact Application Scenarios for 3,3-Bis(chloromethyl)oxetane Based on Verified Performance Data


Scalable Synthesis of Energetic Binders: BCMO as the Preferred Precursor to PolyBAMO

For research groups and manufacturers synthesizing PolyBAMO for solid propellant binder applications, BCMO is the validated industrial intermediate. The established three-step route from pentaerythritol to BAMO via BCMO delivers a 60% overall yield under optimized phase-transfer conditions [1]. This yield benchmark enables cost modeling and process scale-up. In contrast to the brominated alternative BBMO, BCMO offers a more favorable safety and cost profile while maintaining high conversion efficiency [2]. Users should procure BCMO of ≥98% purity (verified by GC or NMR) to ensure reproducible azidation kinetics and final polymer quality.

Cationic Ring-Opening Polymerization of Functional Polyethers and Thermoplastic Engineering Plastics

BCMO is the foundational monomer for producing PolyBCMO, a chlorinated polyether thermoplastic with established industrial applications in tubing, pipe fittings, gears, and molded articles [3]. The comprehensive kinetic dataset—including absolute rate constants for initiation (1.6×10⁻³ L·mol⁻¹·sec⁻¹), propagation (8.5 L·mol⁻¹·sec⁻¹), and chain transfer (1.2×10⁻³ L·mol⁻¹·sec⁻¹) at 70°C [4]—enables precise control over molecular weight and polymer architecture. Unlike BAMO, which requires unusually high initiator concentrations [5], BCMO polymerizes efficiently under standard cationic conditions, simplifying process development and reducing catalyst costs.

Copolymer Design for Tunable Thermal and Mechanical Properties

When designing BCMO-containing copolymers with tetrahydrofuran (THF) or other cyclic ethers, the established reactivity ratios (r'₁ THF = 1.4, r'₂ BCMO = 0.1 at 30°C) provide quantitative guidance for predicting copolymer composition as a function of monomer feed ratio and reaction temperature [6]. The observation that complete copolymer yield is achieved at 120°C with 35-40 mol% BCMO in the feed [6] allows researchers to access a wide compositional window. This predictive capability is unique among oxetane monomers and is essential for tailoring glass transition temperature, crystallinity, and degradation behavior.

Post-Polymerization Functionalization via Nucleophilic Substitution

The bifunctional chloromethyl architecture of BCMO is uniquely suited for post-polymerization derivatization. Following polymerization to PolyBCMO, the pendant –CH₂Cl groups can undergo nucleophilic substitution with azide, carboxylate, or amine nucleophiles to yield functional polymers including energetic PolyBAMO, carboxylated PBAMO copolymers, and cationic polyelectrolytes [7][8]. This modular approach avoids the hazards of polymerizing energetic azido monomers directly and enables the synthesis of copolymers with precisely controlled ratios of functional to non-functional repeat units. Procurement of high-purity BCMO is critical to ensure quantitative substitution yields in subsequent steps.

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